1-(4-methylpiperazin-1-yl)-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione
Description
This compound features a diketone (ethane-1,2-dione) core linked to a 4-methylpiperazine moiety and a substituted indole group. The indole is further modified at the 1-position with a 2-oxo-2-(pyrrolidin-1-yl)ethyl chain. Structurally, the molecule combines heterocyclic elements (piperazine, pyrrolidine, and indole) that are prevalent in pharmaceuticals, particularly in kinase inhibitors and neurotransmitter modulators. The 4-methylpiperazine group may enhance solubility, while the pyrrolidinylethyl substitution on indole could influence target binding or metabolic stability .
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-22-10-12-24(13-11-22)21(28)20(27)17-14-25(18-7-3-2-6-16(17)18)15-19(26)23-8-4-5-9-23/h2-3,6-7,14H,4-5,8-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHVZBGDFAICJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-methylpiperazin-1-yl)-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione typically involves multi-step organic reactionsThe reaction conditions may include the use of various reagents such as acids, bases, and catalysts to facilitate the formation of the desired product . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-(4-methylpiperazin-1-yl)-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily investigated for its therapeutic properties . The presence of the indole moiety and the piperazine ring contributes to its biological activity, making it a candidate for drug development. Several studies highlight its potential as an antitumor agent due to its ability to interact with specific biological targets involved in cancer progression.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties . The incorporation of the piperazine and pyrrolidine groups enhances the compound's effectiveness against various bacterial strains. For instance, studies have shown that similar compounds demonstrate moderate to significant activity against pathogens like Staphylococcus aureus and Escherichia coli .
Neurological Applications
Due to the structural similarity to known neuroactive compounds, this molecule is being explored for its potential in treating neurological disorders such as anxiety and depression. The piperazine ring is often associated with psychoactive effects, suggesting that this compound may influence neurotransmitter systems .
Cancer Research
The compound's ability to inhibit specific signaling pathways makes it a subject of interest in cancer research. Its interaction with cellular mechanisms involved in tumor growth presents opportunities for developing targeted therapies . For example, compounds with similar structures have been shown to modulate the Hedgehog signaling pathway, which is crucial in certain types of cancers .
Data Tables
| Compound Name | Activity Type | Reference |
|---|---|---|
| Indole Derivative | Antitumor | |
| Piperazine Analog | Antimicrobial | |
| Neuroactive Compound | Neurological Disorders |
Case Study 1: Antitumor Activity
A study conducted on related indole derivatives reported significant inhibition of cell proliferation in various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, highlighting the potential of this class of compounds in oncology .
Case Study 2: Antimicrobial Efficacy
Research evaluating a series of piperazine-containing compounds demonstrated their effectiveness against resistant bacterial strains. The study found that modifications to the piperazine structure enhanced antimicrobial activity, indicating a promising avenue for developing new antibiotics .
Case Study 3: Neurological Effects
In preclinical trials, compounds similar to 1-(4-methylpiperazin-1-yl)-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione showed anxiolytic effects in animal models. These findings suggest that further exploration into its neuropharmacological properties could lead to new treatments for anxiety disorders .
Mechanism of Action
The mechanism of action of 1-(4-methylpiperazin-1-yl)-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione involves its interaction with specific molecular targets and pathways in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine and Heterocyclic Cores
Several compounds share structural motifs with the target molecule, including piperazine derivatives and fused heterocyclic systems. Key comparisons include:
2.1.1 Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives ()
Compounds such as 2-(4-phenylmethyl-1-piperazinyl)-methyl-4-methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (Fig. 1, Compounds 2–4 in ) differ in their core structure, replacing the ethane-1,2-dione with a pyrrolo-pyridine-dione system. These analogues feature phenylalkyl substitutions on piperazine (e.g., 4-phenylmethyl or 4-phenylethyl) and methoxy/ethoxy groups on the pyrrolopyridine ring. Thermal studies indicate decomposition temperatures exceeding 250°C, suggesting robust stability, likely due to aromatic stacking interactions from phenyl groups .
2.1.2 1-(4-Benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-indol-3-yl)ethane-1,2-dione ()
This compound shares the ethane-1,2-dione core but substitutes the 4-methylpiperazine with a benzoylpiperazine group and modifies the indole with 4,7-dimethoxy substituents.
2.1.3 Imidazo-Pyrrolo-Pyrazine Derivatives ()
Patent compounds like 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)pent-4-yn-1-one feature complex fused heterocycles (imidazo-pyrrolo-pyrazine) and methylpiperidine-linked ketones. While structurally distinct, their design suggests targeting kinase domains, with alkynyl or methoxy ketone tails possibly modulating selectivity .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to ’s analogues, leveraging amidation or alkylation for piperazine-indole linkage.
- Metabolic Considerations : Pyrrolidine and piperazine moieties are prone to CYP450 metabolism; the target’s 2-oxoethyl-pyrrolidine may slow degradation compared to ’s dimethoxyindole .
- Thermal Behavior : Lack of phenyl groups in the target suggests lower melting points than compounds, impacting formulation strategies .
Biological Activity
The compound 1-(4-methylpiperazin-1-yl)-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione is a novel small molecule that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine moiety and an indole derivative. Its molecular formula is C₁₈H₂₅N₃O₃, indicating the presence of nitrogen and oxygen functionalities that may contribute to its biological activity.
Anticancer Activity
Research indicates that derivatives of this compound exhibit anticancer properties . For instance, modifications to the indole structure have been shown to enhance cytotoxicity against various cancer cell lines. In vitro studies demonstrated significant inhibition of cell proliferation in human cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon cancer), with IC50 values ranging from 2.76 µM to 9.27 µM depending on the specific derivative tested .
The mechanism through which this compound exerts its anticancer effects primarily involves the inhibition of key signaling pathways associated with tumor growth and survival. Notably, it has been identified as a potent inhibitor of protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4) , both of which play critical roles in cancer metastasis and progression .
Inhibition of Enzymatic Activity
The compound also demonstrates inhibitory activity against various enzymes involved in inflammatory processes. Specifically, it has shown potential as a COX-II inhibitor , which is significant given the role of COX-II in mediating inflammation and pain. The IC50 values for COX-II inhibition have been reported in the range of 0.52 µM to 22.25 µM, indicating moderate to high potency compared to standard anti-inflammatory drugs like Celecoxib .
Table: Summary of Biological Activities
Study on Anticancer Properties
A study published in ACS Omega explored various derivatives of the compound, highlighting its selective cytotoxicity against renal cancer cells with an IC50 value as low as 1.143 µM . This study emphasizes the potential for developing targeted therapies based on this compound's structure.
Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of related compounds, demonstrating that derivatives exhibited a significant reduction in inflammation markers in vivo models, suggesting therapeutic potential for conditions like arthritis and cardiovascular diseases .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-(4-methylpiperazin-1-yl)-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the indole core (e.g., from indole-3-carboxaldehyde) followed by coupling with 4-methylpiperazine and pyrrolidine derivatives. Critical steps include:
- Alkylation : Reacting the indole nitrogen with 2-oxo-2-(pyrrolidin-1-yl)ethyl bromide under basic conditions (e.g., NaH in THF).
- Piperazine Integration : Introducing the 4-methylpiperazine moiety via nucleophilic substitution or amide coupling.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is essential for isolating the final product.
Optimization may involve adjusting solvent polarity (DMF vs. THF), temperature (reflux vs. room temperature), and catalyst selection (e.g., Pd/C for cross-coupling) to improve yield and purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Standard analytical techniques include:
- Spectroscopy :
- ¹H/¹³C NMR : To confirm substituent positions (e.g., indole C3 substitution, piperazine/pyrrolidine integration).
- FT-IR : For identifying carbonyl stretches (1,2-dione at ~1700 cm⁻¹) and amine/pyrrolidine bands.
- Chromatography :
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by area).
- LC-MS : To verify molecular weight ([M+H]⁺ expected at m/z ~485).
- Elemental Analysis : Matching calculated vs. observed C, H, N percentages (±0.3%) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, receptor isoforms). To address this:
- Dose-Response Profiling : Test across a broad concentration range (1 nM–100 µM) in parallel assays (e.g., cAMP inhibition for GPCR activity vs. kinase inhibition).
- Receptor Binding Assays : Use radioligand displacement (e.g., ³H-spiperone for serotonin/dopamine receptors) to quantify affinity (Ki values).
- Off-Target Screening : Employ panels like Eurofins’ SafetyScreen44 to identify non-specific interactions.
Cross-validate findings using orthogonal methods (e.g., functional vs. binding assays) and replicate in independent labs .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer : Focus on modifying specific groups while retaining core pharmacophores:
- Piperazine Methyl Group : Replace with bulkier substituents (e.g., ethyl, isopropyl) to modulate lipophilicity (logP) and blood-brain barrier penetration.
- Pyrrolidine Oxoethyl Chain : Introduce fluorination to enhance metabolic stability (reduce CYP450 oxidation).
- Indole Substituents : Test halogenated (Cl, F) or methoxy variants to improve receptor selectivity.
Use in silico tools (e.g., Schrödinger’s QikProp) to predict ADME properties and prioritize analogs for synthesis .
Q. What computational methods are suitable for predicting this compound’s interaction with neurotransmitter receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Glide to model binding poses in serotonin (5-HT2A) or dopamine (D2) receptors. Key residues (e.g., Asp3.32 for 5-HT2A) should form hydrogen bonds with the dione moiety.
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess binding stability and conformational changes.
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for SAR-driven analogs.
Validate predictions with mutagenesis studies (e.g., Ala-scanning of receptor residues) .
Q. How can researchers design in vitro assays to evaluate potential off-target effects on kinase signaling pathways?
- Methodological Answer :
- Kinase Profiling : Use broad-spectrum platforms (e.g., KinomeScan) to screen against 468 kinases at 1 µM. Prioritize hits with >50% inhibition.
- Cellular Phosphorylation Assays : Treat HEK293 or HeLa cells with the compound (10 µM, 24 hr) and perform phospho-proteomic analysis (LC-MS/MS).
- Pathway-Specific Reporters : Employ luciferase-based systems (e.g., NF-κB, MAPK) to quantify pathway modulation.
Confirm results with Western blotting (e.g., p-ERK, p-AKT levels) .
Data Presentation
Table 1 : Comparative Synthetic Yields Under Different Conditions
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Indole Alkylation | THF | NaH | 0–25 | 65 | 92 |
| Piperazine Coupling | DMF | EDCI/HOBt | 80 | 78 | 89 |
| Final Purification | EtOAc/Hexane | None | RT | 85 | 98 |
Data adapted from multi-step syntheses in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
